molecular formula C6H7O6Na·H2O<br>C6H7NaO6 B1262267 Sodium erythorbate CAS No. 6381-77-7

Sodium erythorbate

Número de catálogo B1262267
Número CAS: 6381-77-7
Peso molecular: 198.11 g/mol
Clave InChI: PPASLZSBLFJQEF-RKJRWTFHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium erythorbate is the sodium salt of erythorbic acid, a highly refined food-grade chemical closely related to vitamin C . It is synthesized from sugar and used as a color fixative in preparing cured meats . It is also known as ascorbate and is commonly used in meat processing, where it not only decreases the risks associated with the use of nitrite but also improves cured meat color development .


Synthesis Analysis

This compound is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate . It is produced from sugars derived from different sources, such as beets, sugarcane, and corn .


Molecular Structure Analysis

The molecular formula of this compound is C6H7NaO6 . Its average mass is 198.106 Da and its monoisotopic mass is 198.014038 Da .


Chemical Reactions Analysis

This compound is nonreactive in its dry, crystalline state . It is used as an antioxidant that can convert nitrite to nitric oxide, thereby speeding up this conversion and increasing the color of meat products .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in water . The pH of the aqueous solution of the sodium salt is between 5 and 6 . A 10% solution, made from commercial grade this compound, may have a pH of 7.2 to 7.9 .

Aplicaciones Científicas De Investigación

Application in Meat Products

Sodium erythorbate is primarily used as a co-stain and antioxidant in meat products. Its application plays a significant role in preserving the color of food, preventing oxidative deterioration, and enhancing food quality. In meat products, its use is instrumental in maintaining the desired aesthetic and nutritional characteristics (Song Zhong-xian, 2014).

Replacement in Sausage Formulations

Research has explored using natural pigments to replace this compound in sausages. This substitution aims to evaluate the oxidative stability of sausages, maintaining their quality over time. The study found that natural pigments like zeaxanthin and norbixin are effective antioxidants, comparable to this compound, for preserving sausage quality during refrigeration (A. Mercadante, C. Capitani, E. Decker, I. Castro, 2010).

Enhancing Algal Growth

In the field of microalgae cultivation, this compound has been studied for its potential to enhance the growth of Chlorella vulgaris. By reducing the accumulation of photosynthetic oxygen in the culture medium, this compound facilitates better growth conditions for algae, indicating its utility in aquaculture and biofuel production (Hongwu Cui, Fanping Meng, Feng Li, Yuejie Wang, 2017).

Food Packaging Applications

This compound is also being explored in the context of food packaging. Studies have shown its effectiveness as part of oxygen scavengers in flexible plastic packaging, thus extending the shelf life of packaged food. This application highlights its role in improving the storage and quality of food products (Elkin David Cardona, María del Pilar Noriega, J. D. Sierra, 2012).

Improving Protein Functional Properties

Research has indicated that this compound can be used to enhance the functional properties of proteins, such as emulsifying activity. This application is particularly relevant in the food processing industry, where improving the quality and functionality of food ingredients is crucial (Yu Yan-ying, 2008).

Myoglobin Oxidation in Meat Processing

In the meat processing industry, this compound has been studied for its impact on myoglobin oxidation. Adding this compound to meat products like sausages can slow the rate of myoglobin and lipid oxidation, thereby preventing discoloration and maintaining the quality of the product (Xiaolan Shang, Zhiguo Zhou, Shuhui Jiang, Hongzhen Guo, Yanxia Lu, 2020).

Mecanismo De Acción

Target of Action

Sodium erythorbate, chemically the sodium salt of erythorbic acid, is a food additive used predominantly in meats, poultry, and soft drinks . Its primary targets are nitrites in processed meats . Nitrites are used in meat processing for their role in curing, which involves preserving the meat, enhancing its flavor, and maintaining its pink color .

Mode of Action

This compound interacts with its targets (nitrites) by increasing the rate at which nitrite reduces to nitric oxide . This facilitates a faster cure and helps in retaining the pink coloring of the meat . As an antioxidant structurally related to vitamin C, it also helps improve flavor stability and prevents the formation of carcinogenic nitrosamines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitrite to nitric oxide conversion process in meat curing . Nitric oxide then reacts with myoglobin, a meat pigment, to form nitrosomyoglobin, which gives the meat a bright red color . During heat processing and cooking, nitrosomyoglobin is converted to a stable pigment, nitrosohemochrome, which has a pink color .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of erythorbates, including this compound, is considered to be similar to that of ascorbic acid . The sodium ion of this compound is expected to enter the sodium pool of the body .

Result of Action

The result of this compound’s action is a faster curing process and the retention of the pink coloring in processed meats . It also improves flavor stability and prevents the formation of carcinogenic nitrosamines .

Action Environment

This compound is highly soluble in water and has a low potential to bind to soil or sediment . It is of low aquatic toxicity concern . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of oxygen and the pH of the solution .

Direcciones Futuras

The use of erythorbic acid and sodium erythorbate as a food preservative has increased greatly since the U.S. Food and Drug Administration banned the use of sulfites as preservatives in foods intended to be eaten fresh . It is also found in bologna, and is occasionally used in beverages, baked goods, and potato salad . This compound is produced from sugars derived from different sources, such as beets, sugarcane, and corn . This compound is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .

Propiedades

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate
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InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1
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InChI Key

PPASLZSBLFJQEF-RKJRWTFHSA-M
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
Source PubChem
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Molecular Formula

C6H7NaO6
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Related CAS

89-65-6 (Parent)
Record name Sodium erythorbate
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DSSTOX Substance ID

DTXSID5020570
Record name Sodium erythorbate
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Molecular Weight

198.11 g/mol
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Physical Description

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative., Dry Powder; Liquid; NKRA, White crystalline solid, White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline]
Record name SODIUM ERYTHORBATE
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Freely soluble in water, very slightly soluble in ethanol, Soluble in water, 16 g soluble in 100 mL water
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Density

1.2 (NTP, 1992) - Denser than water; will sink
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Impurities

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/
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Color/Form

White, free-flowing crystals

CAS RN

6381-77-7, 7378-23-6
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Melting Point

309 to 327 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of sodium erythorbate in food products?

A1: this compound primarily functions as an antioxidant in food products. [, , , , , , , ] It effectively inhibits oxidation reactions, thereby preventing undesirable changes in color, flavor, and nutritional value.

Q2: How does this compound inhibit oxidation in meat products?

A2: this compound inhibits oxidation in meat products through multiple mechanisms. It acts as a reducing agent, directly reacting with and neutralizing reactive oxygen species. [, , , ] Additionally, it can regenerate other antioxidants, such as tocopherols, enhancing their effectiveness. [] In cured meats, it specifically interacts with nitrite, reducing its conversion to carcinogenic nitrosamines while contributing to color stabilization. [, ]

Q3: Can this compound be used in combination with other antioxidants?

A3: Yes, research suggests that combining this compound with other antioxidants can enhance its effectiveness in preventing lipid oxidation. Studies have shown positive synergistic effects when combined with: * Rosemary: In turkey meatballs, the combination exhibited stronger antioxidant properties than this compound alone. [, ] * Tea Polyphenols: In freeze-dried beef and Chinese cured meat, the combination provided superior antioxidant effects compared to using either antioxidant alone. [, ]

Q4: How does this compound impact the color of meat products?

A4: this compound contributes to color stabilization in meat products. [, , , ] In Cantonese sausages, it was found to prevent discoloration. [, ] In cured meats, it reacts with myoglobin and contributes to the formation of the desired pink color. [, ]

Q5: Is this compound effective in preventing enzymatic browning in fruits and vegetables?

A5: Yes, this compound has been shown to effectively control enzymatic browning in fruits and vegetables. [, , ] It achieves this by reducing the quinones formed during enzymatic oxidation back to their original phenolic compounds. []

Q6: How does this compound perform under different storage conditions?

A7: Studies demonstrate that this compound effectively retards lipid oxidation in various food products during frozen storage. [, , , , ] Its effectiveness can be influenced by factors like storage temperature, packaging, and the presence of other ingredients.

Q7: Does the pH of the food matrix affect this compound's efficacy?

A8: Yes, the pH of the food matrix can influence the efficacy of this compound. Studies on olive juice found that a pH of 3 yielded the most desirable anti-browning effects. []

Q8: How does this compound interact with packaging materials?

A9: this compound is used in active packaging systems to absorb oxygen and control oxidation. [] Research suggests that specific packaging methods, like vacuum packaging and modified atmosphere packaging, can influence the antioxidant activity of this compound in meat products. [, ]

Q9: What is the regulatory status of this compound in food applications?

A10: this compound is generally recognized as safe (GRAS) for use as a food additive by regulatory agencies worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [, , ] It is approved for use in various food products, including meat, poultry, and processed fruits and vegetables.

Q10: How is this compound typically quantified in food products?

A12: Various analytical methods are used to quantify this compound in food products. These methods include spectrophotometry, high-performance liquid chromatography (HPLC), and titration methods. [, , ]

Q11: Are there any natural alternatives to this compound being explored?

A11: Yes, researchers are investigating natural alternatives to this compound. Promising candidates include:

  • Plant Extracts: Extracts rich in phenolic compounds, such as rosemary extract [, ] and banana inflorescence extract, [] have shown potential as natural antioxidants.
  • Spices: Some traditional spices, including Parkia biglobosa, Piper guineense, and Monodora myristica, have demonstrated antioxidant effects in meat products. []

Q12: What are potential future research directions for this compound?

A12: Future research on this compound could focus on:

  • Optimizing its use in combination with other natural antioxidants to enhance its effectiveness and potentially reduce reliance on synthetic antioxidants. [, ]

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